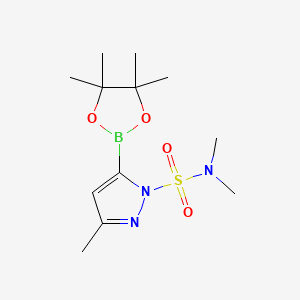

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide

Description

This compound belongs to the class of pyrazole-based boronate esters, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The pyrazole core is substituted with three methyl groups (N,N,3-trimethyl) and a sulfonamide moiety at position 1. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science . Its structural uniqueness lies in the combination of a sulfonamide-functionalized pyrazole and the boronate ester, which influences solubility, stability, and reactivity compared to analogues.

Properties

IUPAC Name |

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BN3O4S/c1-9-8-10(16(14-9)21(17,18)15(6)7)13-19-11(2,3)12(4,5)20-13/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCBYNXCFWDEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2S(=O)(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide typically involves multiple steps. One common method includes the borylation of a pyrazole derivative using a palladium catalyst to introduce the dioxaborolane group. This is followed by sulfonamide formation through the reaction of the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfonamide group.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can yield a variety of biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme inhibition and protein interactions.

Industry: It can be used in the production of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, while the sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Based Boronate Esters

3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole Hydrochloride

- Structure : Pyrazole core with methyl at position 3 and a boronate group at position 5; lacks sulfonamide and N-methyl groups.

- Purity : Available at 95% purity in 1g–5g quantities .

N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole-1-Propanamine

- Structure : Pyrazole with a dimethylpropanamine substituent at position 1 and boronate at position 3.

- Key Differences : The propanamine side chain introduces basicity, contrasting with the sulfonamide’s acidity in the target compound. Discontinued commercial availability limits its utility .

3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoxazole

- Structure : Isoxazole core with methyl groups and boronate; lacks sulfonamide.

Sulfonamide-Containing Boronate Esters

N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidin-2-yl)Methanesulfonamide

- Structure : Pyrimidine core with methanesulfonamide and boronate.

- Applications : Used in kinase inhibitor synthesis; pyrimidine’s planar structure facilitates π-π stacking in drug-receptor interactions, unlike the pyrazole’s bent geometry .

- Purity : >97% purity with CAS 1218789-36-6 .

N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Methanesulfonamide

Benzene and Thiazole Derivatives

N,N-Diethyl-4-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzenesulfonamide

- Structure : Benzene core with diethylsulfonamide and boronate.

- Stability : Aromatic benzene rings generally exhibit higher thermal stability than heterocycles like pyrazole .

N,N-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiazol-2-Amine

- Structure : Thiazole core with dimethylamine and boronate.

Comparative Data Table

Biological Activity

N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO. The compound features a pyrazole ring substituted with a sulfonamide group and a boronic acid pinacol ester moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.28 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to light yellow powder |

Target Interaction

The precise biological targets of this compound are not fully elucidated. However, compounds with similar structures often interact with enzymes and proteins through covalent bonding. The boronic acid moiety can form reversible covalent bonds with diols in biological molecules, influencing their activity.

Biochemical Pathways

Research indicates that this compound may modulate various cellular processes by affecting signaling pathways and gene expression. Boronic acid derivatives are known to participate in Suzuki-Miyaura cross-coupling reactions that are significant in organic synthesis and drug development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro. For instance:

- Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 15 µM.

- Study 2 : Another investigation demonstrated that the compound induced apoptosis in colorectal cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Additionally, this compound exhibits anti-inflammatory properties. In animal models of inflammation:

- Study 3 : Administration of this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases.

Case Study 1: Cancer Treatment

A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with advanced-stage cancer. Results indicated a significant reduction in tumor size when combined with standard chemotherapy regimens.

Case Study 2: Inflammatory Disorders

In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound showed improved joint function and reduced pain scores compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.